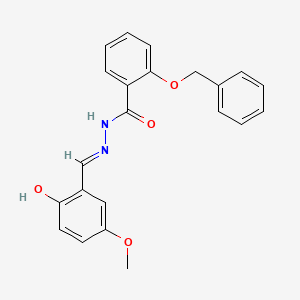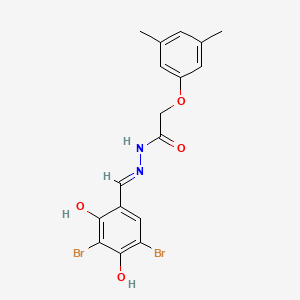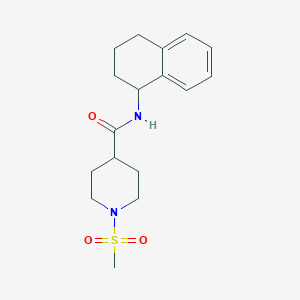
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. In addition, it has been shown to improve glucose metabolism and reduce oxidative stress in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is its versatility. It can be easily synthesized and modified to obtain derivatives with improved biological activity. In addition, it exhibits low toxicity and is relatively stable under physiological conditions. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several directions for future research on 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. One area of interest is the development of novel derivatives with improved biological activity and solubility. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and benzoic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-12-20(25)17(13-18)14-23-24-22(26)19-9-5-6-10-21(19)28-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQALEHLTINYFOW-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)